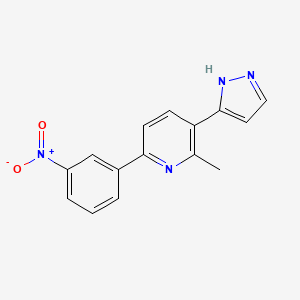![molecular formula C14H17N3O4S B11045702 ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that features a pyrazole ring substituted with a thiophene group and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of a hydrazine derivative with a β-diketone.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrazole intermediate.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The unique electronic properties of the thiophene group make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. The thiophene group can participate in π-π stacking interactions with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to the presence of both a thiophene group and a pyrazole ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Propiedades
Fórmula molecular |
C14H17N3O4S |
|---|---|
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
ethyl 2-[4-(3-amino-3-oxo-1-thiophen-3-ylpropyl)-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C14H17N3O4S/c1-2-21-12(19)6-10-13(14(20)17-16-10)9(5-11(15)18)8-3-4-22-7-8/h3-4,7,9H,2,5-6H2,1H3,(H2,15,18)(H2,16,17,20) |
Clave InChI |
LNXPRJNCQQCCOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11045619.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide](/img/structure/B11045626.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)
![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)

![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
![3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine](/img/structure/B11045668.png)

![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045686.png)
![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)